N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine
Overview
Description
N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine is a chemical compound with the molecular formula C13H19F3N2O and a molecular weight of 276.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine typically involves the reaction of 2-amino-4-(trifluoromethyl)phenol with N,N-diethylaminoethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the N,N-diethylaminoethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group using specific reducing agents.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine
- N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine
Uniqueness
N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in research applications where enhanced lipophilicity and stability are desired .
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O/c1-3-18(4-2)7-8-19-12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIIYOCZGXETPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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